molecular formula C18H19NO3 B6500140 [(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate CAS No. 904200-53-9

[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate

Cat. No. B6500140
CAS RN: 904200-53-9
M. Wt: 297.3 g/mol
InChI Key: FBJBHYFMTNHOQB-UHFFFAOYSA-N
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Description

“[(1-Phenylethyl)carbamoyl]methyl 4-methylbenzoate” is a complex organic compound. It contains a total of 47 bonds, including 25 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 urea derivative .


Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position, which are crucial for synthesis problems . Carbamates can be synthesized by carbamoylation . A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates . A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene .


Molecular Structure Analysis

The molecular structure of “[(1-Phenylethyl)carbamoyl]methyl 4-methylbenzoate” is complex, with multiple functional groups and aromatic rings . The presence of multiple bonds and rotatable bonds indicates a certain degree of flexibility in the molecule .


Chemical Reactions Analysis

Reactions at the benzylic position are crucial in the chemistry of such compounds . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 .

properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-8-10-16(11-9-13)18(21)22-12-17(20)19-14(2)15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJBHYFMTNHOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Phenylethyl)carbamoyl]methyl 4-methylbenzoate

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